molecular formula C11H16N2 B1473897 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1551235-06-3

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B1473897
CAS No.: 1551235-06-3
M. Wt: 176.26 g/mol
InChI Key: QXENRJDJVZOIRW-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions or continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in drug development and other applications .

Scientific Research Applications

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with similar structural features.

    2-cyclopropyl-6-methyl-imidazo[1,2-a]pyridine: A closely related compound with slight structural variations.

    6-methyl-5H-imidazo[1,2-a]pyridine: Another derivative with similar biological activities.

Uniqueness

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine stands out due to its specific cyclopropyl and methyl substitutions, which may enhance its biological activity and pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

2-cyclopropyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXENRJDJVZOIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC(=CN2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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